molecular formula C22H20BrFN2O4S B2499953 N-(4-bromo-2-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide CAS No. 1251569-12-6

N-(4-bromo-2-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

Cat. No. B2499953
CAS RN: 1251569-12-6
M. Wt: 507.37
InChI Key: NALPMHPYDJHOOC-UHFFFAOYSA-N
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Description

The compound "N-(4-bromo-2-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide" is a complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their antiallergic and antiviral properties, as well as their molecular structures and interactions.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including indolization under Fischer conditions, Japp-Klingemann method, and amidification through condensation reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides was achieved by these methods, leading to compounds with significant antiallergic potency . Although the exact synthesis of the compound is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of various functional groups and their geometric arrangements. For example, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide reveals hydrogen bonding and a specific dihedral angle between the fluorophenyl ring and the acetamide group . Such structural analyses are crucial for understanding the interactions and stability of the molecule.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including electrophilic fluorination, as seen with perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], which can fluorinate different substrates under mild conditions . These reactions are important for modifying the chemical properties of the compounds and potentially enhancing their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as vibrational signatures, hydrogen bonding interactions, and drug likeness, can be studied using spectroscopic methods and computational analyses. For instance, the antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was characterized by FT-IR and FT-Raman spectra, and its geometry and intermolecular interactions were analyzed using density functional theory . Similarly, the vibrational signatures and intermolecular contacts of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were investigated, providing insights into the stability and potential pharmacokinetic properties of the compound .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O4S/c1-13-4-7-17(8-5-13)31(29,30)21-14(2)10-15(3)26(22(21)28)12-20(27)25-19-9-6-16(23)11-18(19)24/h4-11H,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALPMHPYDJHOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=C(C=C(C=C3)Br)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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